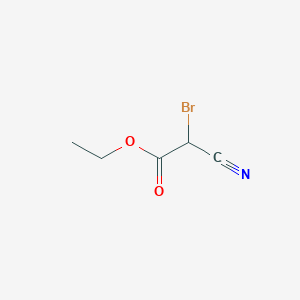
4-Chromanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Chromanol derivatives has been a subject of extensive research due to their significance in various biological activities. An efficient and practical synthesis of 4-chromanones, which are closely related to 4-Chromanol, involves the Michael addition to acrylonitriles followed by a treatment with TfOH and TFA, yielding moderate to excellent yields (Zhong et al., 2011). Another notable method includes the condensation of o-hydroxyacetophenones with aliphatic aldehydes and ketones, presenting a simple entry to this class of heterocyclic compounds (Kabbe & Widdig, 1982).
Molecular Structure Analysis
The stereochemistry of 4-Chromanol derivatives is crucial for their biological activities. Studies on 4-chromanones and 4-chromanols with bulky substituents revealed insights into their conformational preferences, which are significantly influenced by steric interactions. The t-butyl group in 3-substituted chromanones predominantly exists in the quasi-axial position, while phenyl groups prefer the quasi-equatorial environment, indicating the importance of molecular structure in determining the compound's properties and reactivity (Kabuto et al., 1973).
Chemical Reactions and Properties
4-Chromanol and its derivatives undergo various chemical reactions, which contribute to their wide applicability. The catalytic asymmetric difunctionalization of stable tertiary enamides with salicylaldehydes is a notable reaction, leading to diverse 4-chromanol derivatives with excellent diastereoselectivity and enantioselectivity (He et al., 2014). This reaction highlights the chemical versatility of 4-Chromanol scaffolds in synthesizing biologically active molecules.
Physical Properties Analysis
The physical properties of 4-Chromanol derivatives, such as solubility, melting points, and crystalline structure, play a crucial role in their application. For instance, the crystal structure of specific chromanone derivatives has been characterized, revealing extended hydrophobic channels and unique hydrogen bonding, which are significant for understanding the compound's behavior in biological systems (Morris et al., 2001).
Chemical Properties Analysis
The chemical properties of 4-Chromanol derivatives, such as reactivity with other chemical groups, stability under various conditions, and the influence of substituents on their chemical behavior, are essential for their medicinal and synthetic applications. For example, the synthesis of 2-methylene-4-chromanols through a copper-catalyzed atom-economic synthesis showcases the reactivity of chromanol derivatives, serving as entry points to biologically active motifs (Sarkar & Behera, 2020).
Aplicaciones Científicas De Investigación
Therapeutic Applications and Drug Design : 4-Chromanol is an important building block in medicinal chemistry for the design and synthesis of novel compounds. It shows significant variations in biological activities and has a wide range of pharmacological applications. However, its synthesis is challenged by poor yield and expensive isolation procedures, necessitating more studies for effective and cost-efficient synthesis methods (Kamboj & Singh, 2021).
Stereochemistry and Synthesis : Studies have investigated the synthesis and stereochemistry of 4-Chromanones and 4-Chromanols with bulky substituents, revealing insights into their conformational preferences and steric interactions. This research aids in understanding the chemical properties and potential applications of these compounds (Kabuto et al., 1973).
Parasitological Activity : A study on 2-{(2Z)-2-[(2R)-2-ethoxy-4-oxo-2H-chromen-3(4H)-ylidene]hydrazinyl}benzonitrile, a functionalized chromanone, demonstrated promising parasitological activity, suggesting its potential as a target for screening against virulent and pathogenic biotargets (Al‐Zaydi, Alshehri, & Hadda, 2016).
Biological Relevance : Chroman-4-one derivatives are important intermediates in organic synthesis and drug design, with a wide range of biological relevance. The structural diversity of these compounds has led to significant synthetic methods and an emphasis on their biological activities (Emami & Ghanbarimasir, 2015).
Synthetic Developments : Recent advancements in the synthesis of 4-chromanone-derived compounds have been reviewed, highlighting major methods of preparation and the broad variety of remarkable biological and pharmaceutical activities exhibited by these synthetic compounds (Diana, Kanchana, & Mathew, 2021).
Antioxidant Properties : Research has been conducted on the antioxidant properties of natural and synthetic chromanol derivatives, comparing them with known antioxidants like alpha-tocopherol. This study contributes to the understanding of the antioxidative mechanisms of chromanols (Gregor et al., 2005).
Safety And Hazards
4-Chromanol may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSHXMOLUWTMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933308 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chromanol | |
CAS RN |
1481-93-2 | |
| Record name | 4-Chromanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chroman-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chroman-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

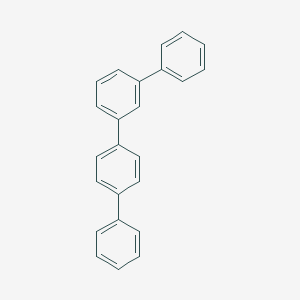
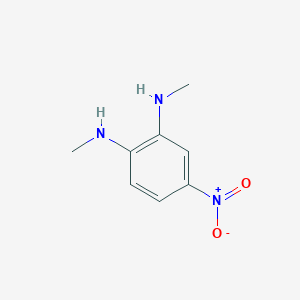

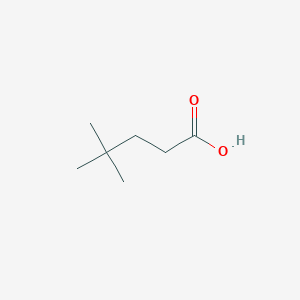
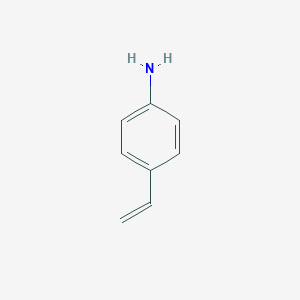
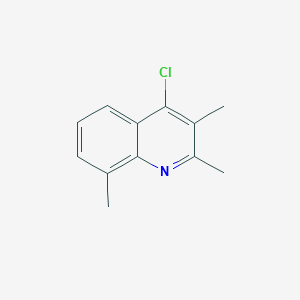
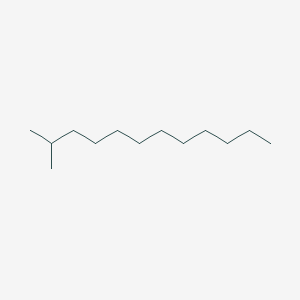

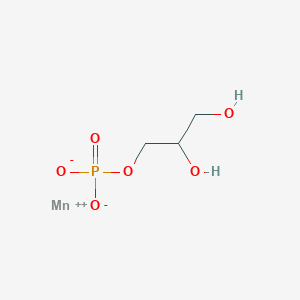
![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)

